molecular formula C16H14Cl4N4O2S2 B5548504 2-chloro-N-[2,2,2-trichloro-1-[(4-sulfinamoylphenyl)carbamothioylamino]ethyl]benzamide

2-chloro-N-[2,2,2-trichloro-1-[(4-sulfinamoylphenyl)carbamothioylamino]ethyl]benzamide

Cat. No.: B5548504
M. Wt: 500.2 g/mol
InChI Key: MMXOMFSKLMJQHL-UHFFFAOYSA-N
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Description

2-chloro-N-[2,2,2-trichloro-1-[(4-sulfinamoylphenyl)carbamothioylamino]ethyl]benzamide is a complex organic compound with a molecular formula of C17H15Cl4N3O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2,2,2-trichloro-1-[(4-sulfinamoylphenyl)carbamothioylamino]ethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2,2,2-trichloro-1-[(4-sulfinamoylphenyl)carbamothioylamino]ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzamides .

Scientific Research Applications

2-chloro-N-[2,2,2-trichloro-1-[(4-sulfinamoylphenyl)carbamothioylamino]ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2,2,2-trichloro-1-[(4-sulfinamoylphenyl)carbamothioylamino]ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2,2,2-trichloro-1-[(4-sulfinamoylphenyl)carbamothioylamino]ethyl]benzamide is unique due to its specific structural features, such as the presence of the sulfinamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-N-[2,2,2-trichloro-1-[(4-sulfinamoylphenyl)carbamothioylamino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl4N4O2S2/c17-12-4-2-1-3-11(12)13(25)23-14(16(18,19)20)24-15(27)22-9-5-7-10(8-6-9)28(21)26/h1-8,14H,21H2,(H,23,25)(H2,22,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXOMFSKLMJQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)S(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl4N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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